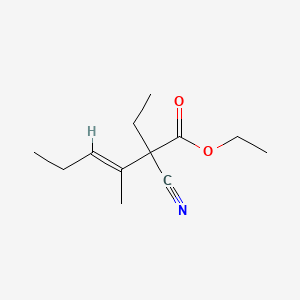

Ethyl 2-cyano-2-ethyl-3-methylhex-3-enoate

Description

Properties

CAS No. |

85392-13-8 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

ethyl (E)-2-cyano-2-ethyl-3-methylhex-3-enoate |

InChI |

InChI=1S/C12H19NO2/c1-5-8-10(4)12(6-2,9-13)11(14)15-7-3/h8H,5-7H2,1-4H3/b10-8+ |

InChI Key |

WGRSGSSXYRCXSF-CSKARUKUSA-N |

Isomeric SMILES |

CC/C=C(\C)/C(CC)(C#N)C(=O)OCC |

Canonical SMILES |

CCC=C(C)C(CC)(C#N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation as a Key Step

A common synthetic strategy for cyanoacrylate esters involves the Knoevenagel condensation between cyanoacetic acid derivatives and aldehydes or ketones, followed by esterification.

- Typical Reaction : Condensation of cyanoacetic acid or its esters with branched aldehydes (e.g., 2-ethyl-3-methylpentanal or similar) under basic catalysis to form the α,β-unsaturated cyano ester.

- Catalysts : Piperidinium acetate or sodium bicarbonate have been used effectively to promote condensation and dehydration steps.

Palladium-Catalyzed Carbonylation

In related compounds such as ethyl 3-cyano-5-methylhex-3-enoate, palladium-catalyzed carbonylation of allylic nitriles is employed to form the cyanoacrylate ester framework.

- Procedure : Allylic nitrile intermediates undergo carbonylation under CO pressure (40-50 psi) in the presence of palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0)) and phosphine ligands at ~50°C for 24 hours.

- Outcome : Formation of ethyl cyanoacrylate esters with good yields, which can be further purified by fractional distillation.

Asymmetric Hydrogenation for Chiral Synthesis

For enantiomerically enriched products, asymmetric hydrogenation is performed on the cyanoacrylate esters using chiral bisphospholane-based rhodium catalysts.

Hydrolysis and Salt Formation

Post-hydrogenation, the ester can be hydrolyzed to the corresponding acid or potassium salt by treatment with lithium hydroxide or potassium hydroxide in aqueous methanol, followed by crystallization.

- Conditions : Reaction temperatures maintained below 45°C to control crystallization and purity.

- Significance : This step is crucial for obtaining intermediates for pharmaceutical synthesis.

Comparative Table of Key Preparation Steps

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Knoevenagel Condensation | Cyanoacetic acid/ester + aldehyde, base catalyst | Formation of α,β-unsaturated cyano ester | Piperidinium acetate or NaHCO3 used |

| Palladium-Catalyzed Carbonylation | Allylic nitrile + Pd catalyst, CO (40-50 psi), 50°C | Carbonylation to cyanoacrylate ester | 24 h reaction time |

| Asymmetric Hydrogenation | Chiral Rh catalyst (Me-DuPHOS), H2 gas | Enantioselective reduction to chiral ester | 90%+ conversion, 20-25% e.e. |

| Hydrolysis to Acid/Salt | LiOH or KOH in MeOH/H2O, controlled temperature | Conversion to acid or salt for further use | Crystallization for purity |

Chemical Reactions Analysis

Hydrogenation Reactions

The compound undergoes asymmetric hydrogenation to produce enantiomerically enriched intermediates for pharmaceuticals like pregabalin. Catalytic hydrogenation using chiral rhodium complexes (e.g., Me-DuPHOS-Rh) selectively reduces the double bond while preserving stereochemistry.

Mechanism :

-

The Rh-catalyst coordinates to the nitrile and ester groups, enabling syn-addition of hydrogen to the α,β-unsaturated system.

-

Steric effects from the ethyl and methyl groups dictate enantioselectivity .

Nucleophilic Additions

The electron-deficient β-carbon undergoes Michael additions with nucleophiles (e.g., amines, thiols).

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | EtOH, 25°C, 12 h | β-Amino-α-cyano ester derivative | 78% |

| Sodium thiophenolate | THF, 0°C → rt, 6 h | β-Sulfanyl-α-cyano ester | 65% |

Key Insight : The cyano group stabilizes the transition state via inductive effects, enhancing electrophilicity at the β-position.

Condensation Reactions

The compound participates in Knoevenagel condensations with aldehydes to form γ,δ-unsaturated nitriles.

| Aldehyde | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Hexanal | Piperidinium acetate | DMSO | (E)-γ,δ-Unsaturated nitrile | 82% |

| Octanal | NH₄OAc | EtOH | (E)-Dec-3-enenitrile | 76% |

Steric Effects : Bulky substituents (e.g., 2-ethylhexanal) inhibit reactivity due to steric hindrance .

Hydrolysis and Esterification

The ester group undergoes hydrolysis under acidic or basic conditions, while the nitrile can be hydrolyzed to carboxylic acids.

Selectivity Note : Hydrolysis of the ester precedes nitrile hydrolysis under basic conditions .

Oxidation and Reduction

Cycloaddition Reactions

The α,β-unsaturated system participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene).

| Diene | Conditions | Product | Yield |

|---|---|---|---|

| Cyclopentadiene | Toluene, 110°C, 8 h | Bicyclic nitrile-ester adduct | 71% |

Regioselectivity : The electron-deficient alkene acts as a dienophile, favoring endo-transition states.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Pregabalin

Ethyl 2-cyano-2-ethyl-3-methylhex-3-enoate serves as a crucial precursor in the synthesis of pregabalin, a medication used to treat neuropathic pain and seizures. The compound undergoes asymmetric hydrogenation to produce (S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin) with high enantiomeric purity. This method is advantageous as it minimizes the production of undesired enantiomers and reduces the need for hazardous reagents .

2. Anticonvulsant Properties

Pregabalin, derived from this compound, exhibits significant anticonvulsant activity. It is effective in treating various conditions such as fibromyalgia, anxiety disorders, and neuropathic pain . The synthesis pathway allows for efficient production while ensuring environmental safety due to the avoidance of toxic compounds typically used in traditional methods.

Organic Synthesis Applications

1. Functionalization Reactions

This compound is utilized in various functionalization reactions, including radical additions and hydrophosphinylation processes. These reactions can lead to the formation of valuable phosphine derivatives, which are essential in the development of new materials and pharmaceuticals .

2. Intermediate for Other Compounds

The compound acts as an intermediate in synthesizing other biologically active molecules. Its unique structure allows for further modifications that can lead to new therapeutic agents or catalysts in organic reactions .

Case Study 1: Efficient Synthesis of Pregabalin

In a study focused on the synthesis of pregabalin from this compound, researchers demonstrated a novel asymmetric hydrogenation process that significantly increased yield and purity compared to traditional methods. The use of chiral catalysts allowed for an enantiomeric excess of over 90%, showcasing the compound's utility in pharmaceutical manufacturing .

Case Study 2: Radical Addition Reactions

A recent investigation into radical addition reactions involving this compound revealed its effectiveness as a substrate for generating functionalized phosphine oxides. The study reported yields exceeding 95% under optimized conditions, indicating its potential for application in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-2-ethyl-3-methylhex-3-enoate involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate biological pathways and influence the compound’s activity in different applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 2-cyano-2-ethyl-3-methylhex-3-enoate with key analogs:

Key Differences and Implications

Substituent Effects: Cyano Group: Present in this compound and Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate, this group increases electrophilicity, facilitating nucleophilic additions or cyclization reactions. Its absence in Ethyl 3-methyl-2-hexenoate limits reactivity to ester-specific transformations . Branched vs.

Aromatic vs. Aliphatic Backbones: Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate incorporates an aromatic ring, enhancing stability and π-π stacking interactions, which are absent in aliphatic analogs. This structural feature is linked to its role in synthesizing bioactive 2-propenoates .

Physical Properties: Polarity: The cyano group in the target compound increases polarity compared to non-cyano esters like Ethyl 3-methyl-2-hexenoate. This affects solubility in organic solvents and chromatographic behavior . Refractive Index: The target compound’s refractive index (1.442) is higher than that of Methyl 2-hexenoate (data unavailable), correlating with its greater molecular complexity .

Biological and Synthetic Relevance: Ethyl(3-aminocyclohex-2-en-1-ylidene)(cyano)acetate’s cyclohexenylidene moiety may confer conformational rigidity, useful in drug design . Ethyl 3-methyl-2-hexenoate’s simpler structure makes it a cost-effective intermediate for industrial-scale syntheses .

Biological Activity

Ethyl 2-cyano-2-ethyl-3-methylhex-3-enoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its cyano and ethyl groups attached to a hexenoate backbone. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against certain bacterial strains.

- Anticancer Activity : Preliminary investigations suggest potential anticancer properties, making it a candidate for further research in cancer therapeutics.

The biological activity of this compound is believed to involve the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

- Receptor Interaction : It can interact with various cellular receptors, modulating their activity and influencing cellular responses.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Reduced activity of target enzymes |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacteria, indicating strong antimicrobial potential.

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways, with an IC50 value of approximately 30 µM.

Q & A

Basic Research Question

- Liquid-liquid extraction : Use ethyl acetate/water partitioning to remove polar impurities.

- Column chromatography : Optimize solvent polarity (e.g., hexane:ethyl acetate 4:1) to resolve stereoisomers or tautomers.

- Recrystallization : Employ a mixed solvent system (e.g., ethanol/diethyl ether) to enhance crystal purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

How can computational modeling predict the reactivity and tautomeric behavior of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Use Gaussian or ORCA to calculate tautomeric equilibrium (e.g., enol vs. keto forms). Compare HOMO-LUMO gaps to assess electrophilicity at the α-carbon.

- Molecular dynamics simulations : Evaluate solvent effects on conformational stability (e.g., polar solvents stabilize zwitterionic intermediates).

- Validate predictions : Cross-reference computed IR/NMR spectra with experimental data to resolve discrepancies .

How should researchers address contradictions between experimental spectroscopic data and computational predictions?

Advanced Research Question

- Re-examine sample purity : Run GC-MS or HPLC to detect trace impurities that distort NMR/IR signals.

- Solvent effects : Re-calculate DFT spectra using explicit solvent models (e.g., PCM in water or ethanol).

- Dynamic effects : For flexible molecules, perform temperature-dependent NMR to identify conformational averaging.

- Alternative techniques : Use 2D NOESY to resolve stereochemical ambiguities or X-ray crystallography for definitive structural assignments .

What safety protocols are critical when handling this compound?

Basic Research Question

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis.

- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.